molecular formula C10H13ClN2 B1466365 1-[(4-Chlorophenyl)methyl]azetidin-3-amine CAS No. 1467498-58-3

1-[(4-Chlorophenyl)methyl]azetidin-3-amine

Cat. No.: B1466365
CAS No.: 1467498-58-3
M. Wt: 196.67 g/mol
InChI Key: HLZDXDOMNBYBCQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]azetidin-3-amine (molecular formula C₁₀H₁₁ClN₂, molecular weight 194.66 g/mol) is a small, nitrogen-containing heterocyclic compound featuring a strained azetidine (four-membered) ring substituted with a 4-chlorobenzyl group at the 1-position and an amine group at the 3-position.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-3-1-8(2-4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZDXDOMNBYBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine typically involves the reaction of azetidine derivatives with 4-chlorobenzyl chloride under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the 4-chlorobenzyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups like ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]azetidin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly for central nervous system disorders.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with biological macromolecules, leading to the modulation of their activity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity towards certain targets, making it a promising candidate for drug development.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., CF₃, Cl, F) influence electronic density and reactivity. The CF₃ group in the trifluoromethyl derivative significantly increases molecular weight and lipophilicity compared to the chloro analogue.
  • Fluorine substitution (as in the 2,6-difluoro compound ) enhances solubility and target affinity due to fluorine’s high electronegativity and small atomic radius.
2.2 Compounds with Alternative Heterocyclic Cores

These compounds retain the 4-chlorophenyl group but replace the azetidine ring with other nitrogen-containing heterocycles:

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Key Features
1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine C₁₄H₁₂ClN₃ Benzimidazole 257.72 Aromatic benzimidazole core increases planarity and π-π stacking potential.
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₂H₁₄ClN₃ Pyrazole-linked amine 235.71 Pyrazole moiety introduces hydrogen-bonding capacity and metabolic resistance.

Key Observations :

  • Pyrazole-containing compounds leverage the heterocycle’s hydrogen-bonding ability for enhanced target interactions, such as kinase inhibition.
2.3 Functional Analogues in Agrochemicals
Compound Name Molecular Formula Application Key Features
Pyraclostrobin (fungicide) C₁₉H₁₈ClN₃O₄ Fungicidal activity Contains 4-chlorophenyl group linked to a pyrazole, inhibiting mitochondrial respiration.
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone C₁₄H₁₅ClO Metconazole intermediate Cyclopentanone core with chlorophenyl group used in fungicide synthesis.

Key Observations :

  • The 4-chlorophenyl group is a common pharmacophore in agrochemicals, contributing to target specificity and resistance management .

Biological Activity

1-[(4-Chlorophenyl)methyl]azetidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and therapeutic applications.

Chemical Structure and Properties

1-[(4-Chlorophenyl)methyl]azetidin-3-amine is characterized by the presence of an azetidine ring and a chlorophenyl substituent, which may influence its biological interactions. The molecular formula is C11H12ClNC_{11}H_{12}ClN with a molecular weight of approximately 201.68 g/mol.

The biological activity of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine can be understood through its interaction with various biological targets:

  • Receptor Modulation : Similar compounds have been reported to act as antagonists or inverse agonists at cannabinoid receptors (CB1), which are implicated in various physiological processes including appetite regulation and pain sensation .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular signaling and metabolic processes .
PropertyDescription
SolubilitySoluble in organic solvents; limited water solubility
StabilityStable under standard laboratory conditions; sensitive to light
pKaEstimated pKa around 9.0, indicating basicity

Cellular Effects

Studies indicate that this compound can influence cell viability and proliferation:

  • Cytotoxicity : Preliminary studies suggest that 1-[(4-Chlorophenyl)methyl]azetidin-3-amine exhibits cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction .
  • Cell Cycle Arrest : Treatment with related compounds has shown to cause cell cycle arrest in cancer cells, suggesting a similar mechanism may be expected for this compound .

Research Findings

Recent research has highlighted the potential therapeutic applications of 1-[(4-Chlorophenyl)methyl]azetidin-3-amine:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . The mechanism often involves the induction of apoptosis and modulation of apoptotic markers.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of azetidine derivatives on MCF-7 cells. The results indicated that modifications to the azetidine structure significantly enhanced the anticancer activity, with IC50 values suggesting potent effects at low concentrations .

Case Study 2: Neuropharmacological Applications

Research into cannabinoid receptor modulators has shown that azetidine derivatives can affect cognitive functions and memory, indicating their potential use in treating disorders such as schizophrenia and anxiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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